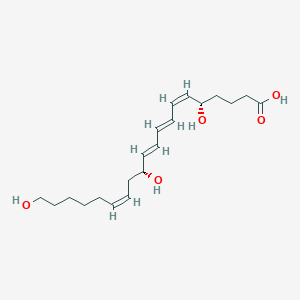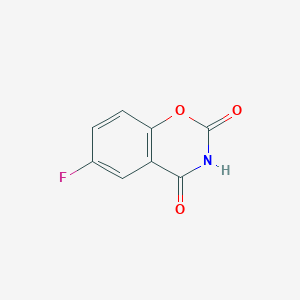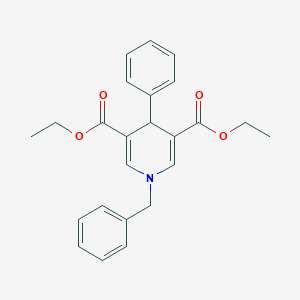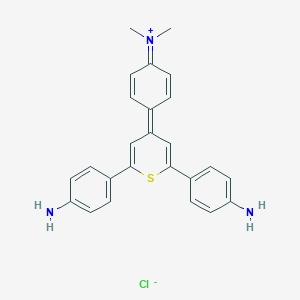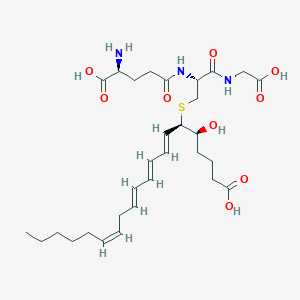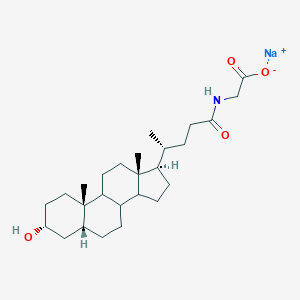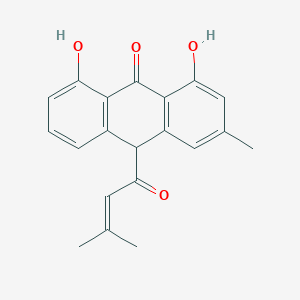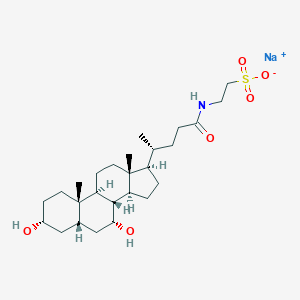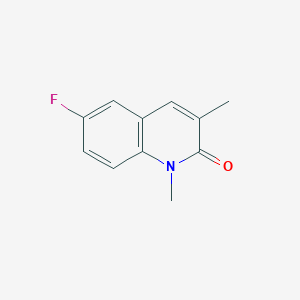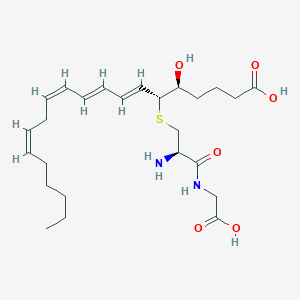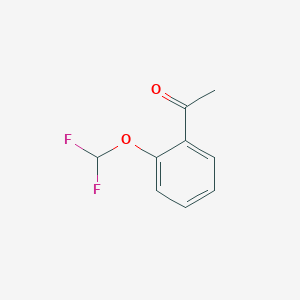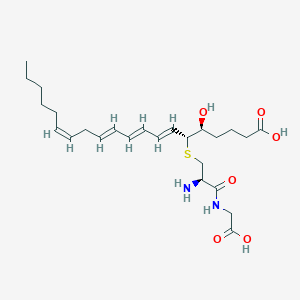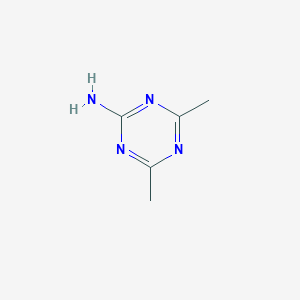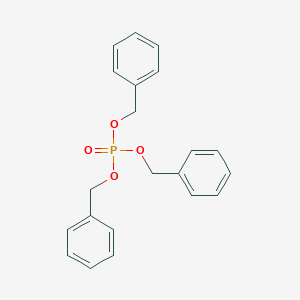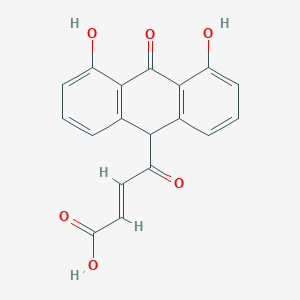
Fumaryldithranol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fumaryldithranol, also known as anthralin, is a synthetic compound that has been used for the treatment of psoriasis and other skin disorders. It has been in use for over 100 years and has been proven to be an effective treatment for psoriasis.
Wirkmechanismus
The exact mechanism of action of fumaryldithranol is not fully understood, but it is believed to work by suppressing the immune system and reducing inflammation. Fumaryldithranol has been shown to inhibit the proliferation of T-cells, which play a key role in the development of psoriasis. It also reduces the production of inflammatory cytokines, which contribute to the development of psoriasis.
Biochemische Und Physiologische Effekte
Fumaryldithranol has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the thickness of psoriatic plaques and to improve the appearance of the skin. It has also been shown to reduce the number of T-cells in the skin and to reduce the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using fumaryldithranol in lab experiments is that it has a well-established safety profile. It has been used for over 100 years and has been shown to be safe and effective for the treatment of psoriasis. However, one of the limitations of using fumaryldithranol in lab experiments is that it can be difficult to work with due to its insolubility in water.
Zukünftige Richtungen
There are a number of future directions for research on fumaryldithranol. One area of research is to investigate its potential use in treating other skin disorders such as eczema and vitiligo. Another area of research is to investigate its anti-cancer properties, particularly in the treatment of melanoma. Additionally, researchers may investigate new synthesis methods for fumaryldithranol that are more efficient and environmentally friendly. Finally, researchers may investigate new formulations of fumaryldithranol that are more effective and easier to use in clinical settings.
Conclusion:
Fumaryldithranol is a synthetic compound that has been used for the treatment of psoriasis for over 100 years. It has been shown to be effective in reducing inflammation and suppressing the immune system. It has also been studied for its potential use in treating other skin disorders and for its anti-cancer properties. While there are some limitations to using fumaryldithranol in lab experiments, it has a well-established safety profile and is an important tool for researchers studying skin disorders and cancer.
Synthesemethoden
Fumaryldithranol is synthesized from anthracene, a hydrocarbon that is found in coal tar. The synthesis process involves the reaction of anthracene with maleic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is purified using recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
Fumaryldithranol has been extensively studied for its therapeutic effects in treating psoriasis. It has also been studied for its potential use in treating other skin disorders such as eczema and vitiligo. In addition, fumaryldithranol has been studied for its anti-cancer properties, particularly in the treatment of melanoma.
Eigenschaften
CAS-Nummer |
125379-01-3 |
|---|---|
Produktname |
Fumaryldithranol |
Molekularformel |
C18H12O6 |
Molekulargewicht |
324.3 g/mol |
IUPAC-Name |
(E)-4-(4,5-dihydroxy-10-oxo-9H-anthracen-9-yl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C18H12O6/c19-11-5-1-3-9-15(13(21)7-8-14(22)23)10-4-2-6-12(20)17(10)18(24)16(9)11/h1-8,15,19-20H,(H,22,23)/b8-7+ |
InChI-Schlüssel |
SQKDGIODDXHOGU-BQYQJAHWSA-N |
Isomerische SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C(=O)/C=C/C(=O)O)C=CC=C3O |
SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C(=O)C=CC(=O)O)C=CC=C3O |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C(=O)C=CC(=O)O)C=CC=C3O |
Synonyme |
fumaryl dithranol fumaryldithranol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



